MT1

Overview

Description

Membrane type-1 matrix metalloproteinase (MT1-MMP) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. It is involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression . This compound-MMP is a member of the matrix metalloproteinase family and is known for its ability to activate other matrix metalloproteinases, such as proMMP-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MT1-MMP is typically synthesized through recombinant DNA technology. The gene encoding this compound-MMP is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound-MMP protein. The protein is then purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of this compound-MMP involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing steps, including cell lysis, protein extraction, and purification. The purified this compound-MMP is then formulated into a stable product for various applications .

Chemical Reactions Analysis

Types of Reactions

MT1-MMP undergoes several types of chemical reactions, including:

Proteolysis: This compound-MMP cleaves peptide bonds in extracellular matrix proteins, such as collagen and fibronectin.

Activation of Proenzymes: This compound-MMP activates other matrix metalloproteinases, such as proMMP-2, by cleaving their propeptide domains.

Common Reagents and Conditions

Calcium Ions: Essential for the catalytic activity of this compound-MMP.

Zinc Ions: Required for the structural integrity of the enzyme’s active site.

Major Products Formed

Cleaved Extracellular Matrix Proteins: Degradation products of collagen, fibronectin, and other matrix components.

Activated Matrix Metalloproteinases: Active forms of proMMP-2 and other proenzymes.

Scientific Research Applications

MT1-MMP has a wide range of scientific research applications, including:

Cancer Research: this compound-MMP is a key player in tumor invasion and metastasis.

Tissue Engineering: This compound-MMP is involved in tissue remodeling and regeneration, making it a valuable tool in tissue engineering research.

Angiogenesis Studies: This compound-MMP regulates angiogenesis, the formation of new blood vessels, which is critical in wound healing and cancer progression.

Drug Development: This compound-MMP inhibitors are being developed as potential therapeutic agents for various diseases, including cancer and fibrosis.

Mechanism of Action

MT1-MMP exerts its effects through several mechanisms:

Proteolysis of Extracellular Matrix Proteins: This compound-MMP cleaves extracellular matrix proteins, facilitating cell migration and invasion.

Activation of Proenzymes: This compound-MMP activates other matrix metalloproteinases, amplifying its proteolytic activity.

Intracellular Signaling: This compound-MMP interacts with cell surface receptors and intracellular signaling pathways, influencing cell behavior and function.

Comparison with Similar Compounds

MT1-MMP is unique compared to other matrix metalloproteinases due to its membrane-bound nature and specific substrate preferences. Similar compounds include:

Matrix Metalloproteinase-2 (MMP-2): Activated by this compound-MMP and involved in extracellular matrix degradation.

Matrix Metalloproteinase-9 (MMP-9): Another matrix metalloproteinase with similar functions but different substrate specificities.

Matrix Metalloproteinase-14 (MMP-14): Closely related to this compound-MMP and shares similar functions in tissue remodeling and cancer progression.

This compound-MMP’s unique ability to activate other matrix metalloproteinases and its involvement in various physiological and pathological processes make it a valuable target for scientific research and therapeutic development.

Properties

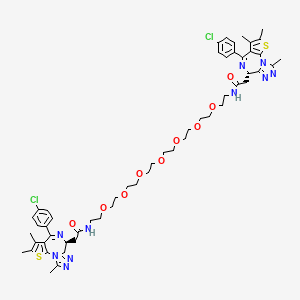

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSLBXJNVHYNNW-CXNSMIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66Cl2N10O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)

![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)

![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)

![methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8134406.png)